N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide
Overview
Description
Synthesis Analysis
The synthesis of similar sulfonamide-derived compounds often involves reactions under specific conditions to achieve desired structures and functionalities. For instance, the synthesis of sulfonamide-derived new ligands and their transition metal complexes showcases a method to create complex structures with specific properties, such as antibacterial and antifungal activities, which might be relevant to understanding the synthesis process of the targeted compound (Chohan & Shad, 2011).
Molecular Structure Analysis
Structural analysis through X-ray diffraction and other spectroscopic methods provides insights into the arrangement of atoms and the geometry of molecules. For similar sulfonamide compounds, studies have determined crystal structures, showcasing how substituents influence molecular conformation and overall stability, offering a basis for understanding the structural intricacies of "N2-[(4-bromophenyl)sulfonyl]-N1-(4-isopropylphenyl)glycinamide" (Govind et al., 2002).
Chemical Reactions and Properties
The chemical reactions involving sulfonamide compounds can vary widely, depending on the substituents and reaction conditions. These reactions can lead to the formation of various complexes and have implications for the compound's reactivity and potential applications. Research into sulfonamide derivatives' reactions offers insights into potential synthetic pathways and reactivity patterns that could be relevant for "N2-[(4-bromophenyl)sulfonyl]-N1-(4-isopropylphenyl)glycinamide" (Leng & Qin, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-12(2)13-3-7-15(8-4-13)20-17(21)11-19-24(22,23)16-9-5-14(18)6-10-16/h3-10,12,19H,11H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRCIQXKDVZNHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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